Bienvenue dans la boutique en ligne BenchChem!

2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid

Medicinal chemistry Scaffold design Lead optimization

This 3-chlorophenylurea-valine conjugate bears meta-chlorine substitution (Hammett σₘ=+0.37), enabling systematic halogen SAR and chlorine SAD phasing in X-ray crystallography. The valine isopropyl side chain minimizes steric clashes in congested binding sites—ideal for fragment cocktail screening. Distinct from the para-Cl isomer and unsubstituted phenyl analog (CAS 827612-15-7), this scaffold occupies patent-accessible chemical space relevant to protease inhibitor and receptor ligand programs. Supplied at ≥95% purity for reproducible fragment screening, BBB permeability benchmarking, and selectivity profiling against related 3-chlorophenylurea bioactives.

Molecular Formula C12H15ClN2O3
Molecular Weight 270.71
CAS No. 955961-59-8
Cat. No. B2643586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid
CAS955961-59-8
Molecular FormulaC12H15ClN2O3
Molecular Weight270.71
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)NC1=CC(=CC=C1)Cl
InChIInChI=1S/C12H15ClN2O3/c1-7(2)10(11(16)17)15-12(18)14-9-5-3-4-8(13)6-9/h3-7,10H,1-2H3,(H,16,17)(H2,14,15,18)
InChIKeyXULPKQAQFXKSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic Acid (CAS 955961-59-8): Physical-Chemical Identity and Compound Class Positioning


2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid (CAS 955961-59-8, molecular formula C₁₂H₁₅ClN₂O₃, molecular weight 270.71 g/mol) is a synthetic N-carbamoyl-α-amino acid derivative belonging to the phenylurea-amino acid conjugate class . Structurally, it features a valine backbone N-capped with a 3-chlorophenylurea moiety through a carbamoylamino linkage. The compound is commercially supplied as a versatile small molecule scaffold with minimum 95% purity by multiple vendors including Biosynth and CymitQuimica . While no peer-reviewed biological activity data for this specific compound were identifiable in PubMed, ChEMBL, BindingDB, or patent literature as of the search date, its structural features—particularly the meta-chlorine substitution on the phenylurea ring and the isopropyl side chain from valine—position it as a distinct member within a broader class of phenylurea-amino acid derivatives that have been explored as protease inhibitor intermediates and receptor ligand scaffolds .

Why In-Class Substitution Is Not Straightforward for 2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic Acid


Despite superficial structural similarity across phenylurea-amino acid derivatives, three key factors prevent reliable generic substitution for 2-[(3-chlorophenyl)carbamoylamino]-3-methylbutanoic acid. First, the position of the chlorine substituent on the phenyl ring (meta vs. para) can alter both molecular dipole moment and hydrogen-bonding geometry at the urea carbonyl, which may affect target binding in ways that cannot be predicted without empirical data [1]. Second, the amino acid side chain identity (valine vs. isoleucine vs. alanine) modulates both steric bulk and lipophilicity, with each methylene or methyl group difference contributing approximately 0.5 logP units [2]. Third, the specific combination of 3-chlorophenylurea N-cap and valine backbone represents a patent-accessible chemical space distinct from both the unsubstituted phenylurea-valine (CAS 827612-15-7) and the 3-chlorophenylurea-isoleucine analog (PhytoBank PHY0175601), meaning procurement decisions carry implications for freedom-to-operate and scaffold exclusivity [3]. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for 2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic Acid vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Unsubstituted Phenylurea-Valine

The introduction of a single meta-chlorine atom on the phenylurea ring increases molecular weight by 34.44 g/mol relative to the unsubstituted N-(phenylcarbamoyl)valine comparator, while also increasing heavy atom count by 1. This modification increases calculated lipophilicity by an estimated 0.7–1.0 logP units (based on the Hansch π constant for aromatic Cl of approximately +0.71) [1]. The target compound (MW 270.71 g/mol, 18 heavy atoms) occupies a distinct region of lead-like chemical space—still within the Rule-of-Five boundaries but with substantially different predicted permeability and solubility characteristics compared to the non-halogenated analog (MW 236.27 g/mol, 17 heavy atoms) [2].

Medicinal chemistry Scaffold design Lead optimization

Lipophilicity and Predicted Water Solubility: 3-Chlorophenyl vs. Unsubstituted Phenyl vs. Carbamoyl Baseline

A stepwise lipophilicity comparison across three structural variants reveals a clear LogP gradient. The baseline compound 2-(carbamoylamino)-3-methylbutanoic acid (CAS 26081-00-5) has a reported LogP of 0.67, reflecting its simple ureido-valine structure without aromatic substitution [1]. The phenylurea-valine analog (CAS 827612-15-7) has a computed XLogP3 of 1.9, representing an increase of approximately 1.2 log units from aryl introduction . The target compound, containing a 3-chlorophenyl group, is estimated to have a LogP of approximately 2.6–2.9 based on the Hansch aromatic chlorine contribution, which is consistent with the LogP of 2.0 reported for a closely related 2-(3-(3-chlorophenyl)ureido)thiazol-4-acetic acid scaffold . Correspondingly, the predicted water solubility decreases: the unsubstituted analog has an estimated water solubility of 392.8 mg/L , while the target compound is expected to exhibit significantly lower solubility (estimated 30–80 mg/L) based on the LogP–solubility relationship.

Physicochemical profiling ADME prediction Solubility

Amino Acid Backbone Differentiation: Valine vs. Isoleucine Analog

The target compound's valine backbone (isopropyl side chain, 3 carbons) differentiates it from the isoleucine analog 2-{[(3-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid (PhytoBank PHY0175601), which contains a sec-butyl side chain (4 carbons with an additional methylene) [1]. The molecular weight difference is 14.03 g/mol (target: 270.71 vs. isoleucine analog: 284.74), and the additional rotatable bond in the isoleucine analog reduces ligand efficiency for any given binding affinity [2]. The valine analog provides a more compact binding footprint, which is often preferred in targeting shallow or sterically constrained binding pockets [3]. Furthermore, the PhytoBank entry classifies the isoleucine analog as an 'extremely weak basic (essentially neutral) compound based on its pKa,' a property likely shared by the target compound given the identical 3-chlorophenylurea N-cap and carboxylic acid functionality [1].

Structure-activity relationship Side chain engineering Ligand efficiency

Chlorine Positional Isomerism: Meta (3-Cl) vs. Para (4-Cl) Substitution Pattern

The target compound bears chlorine at the meta (3-) position of the phenylurea ring, distinguishing it from the para (4-) chloro isomer (2S)-2-[(4-chlorophenyl)carbamoylamino]-3-methylbutanoic acid (SpectraBase Compound ID C3NmXlkDKIx) [1]. While both isomers share identical molecular formula and molecular weight, the meta-chlorine substitution alters the molecular electrostatic potential surface: the Hammett σₘ value for chlorine (+0.37) differs from σₚ (+0.23), indicating that the meta-substituted compound has a stronger electron-withdrawing effect transmitted through the aromatic ring to the urea NH [2]. This electronic difference can affect the acidity of the urea NH proton (pKa shift of approximately 0.3–0.5 units predicted) and the strength of potential halogen-bonding interactions with protein backbone carbonyls, which are geometry-dependent and sensitive to substituent position [3]. The para isomer has been structurally characterized by GC-MS (SpectraBase), while the meta isomer (target compound) is supplied as a research-grade scaffold without published spectroscopic characterization data.

Positional isomer differentiation Halogen bonding Electronic effects

Scaffold Versatility and Vendor-Documented Purity Specification vs. Comparator Analogs

The target compound is explicitly categorized by Biosynth as a 'versatile small molecule scaffold' with a documented minimum purity specification of 95% . This contrasts with the isoleucine analog (PhytoBank PHY0175601), which is a computationally annotated metabolite entry with no associated commercial purity guarantee or vendor sourcing [1]. The non-chlorinated phenylurea-valine analog (CAS 827612-15-7) is listed in PubChem without a purity specification and is available from a limited number of suppliers [2]. The target compound is stocked by multiple independent vendors (Biosynth, CymitQuimica) with documented pricing ($345/100 mg; €185/50 mg) and defined lead times (3–4 weeks), enabling procurement planning . The unsubstituted carbamoyl-valine baseline (CAS 26081-00-5) has a reported melting point of 204–206°C, whereas no melting point data are available for the target compound, representing a data gap relevant to solid-state characterization [3].

Chemical procurement Scaffold quality Vendor comparison

Caveat on Biological Activity Data: Direct Quantitative Evidence Gap

An explicit evidence gap must be acknowledged: no peer-reviewed biological activity data (IC₅₀, Kᵢ, EC₅₀, or Kd values) for this specific compound were identified in PubMed, ChEMBL, BindingDB, or the patent literature as of the search date [1][2][3]. This contrasts with closely related 3-chlorophenylurea derivatives such as 3-{[(3-chloroanilino)carbonyl]amino}propanoic acid (CAS 33351-33-6, the β-alanine homolog), for which cytotoxicity data against MCF-7 (IC₅₀ 15 µM) and A549 (IC₅₀ 20 µM) cell lines have been reported in vendor documentation , though these data are not from peer-reviewed independent replication. The structurally related 3-chlorophenylurea CysM inhibitor [3-(3-(4-chlorophenyl)ureido)benzoic acid] has been characterized crystallographically (PDB 5I7O) with reported antibacterial potency against dormant Mycobacterium tuberculosis [4], demonstrating that the 3-chlorophenylurea pharmacophore is biologically active in specific contexts. However, direct extrapolation to the target compound is not warranted without experimental confirmation. Researchers procuring this compound should anticipate conducting de novo biological profiling.

Data transparency Evidence limitation Procurement risk assessment

Recommended Application Scenarios for 2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic Acid Based on Differentiated Properties


Halogen-Enriched Fragment Library Design for X-ray Crystallographic Screening

The compound's meta-chlorine atom provides anomalous scattering signal for X-ray crystallographic fragment screening (λ = 1.0–1.5 Å), enabling rapid identification of binding poses through chlorine SAD/MAD phasing. Compared to the brominated analog approach, the chlorine substitution offers lower molecular weight (270.71 vs. ~315 for bromo analogs) while still providing sufficient anomalous signal. The valine backbone's compact isopropyl group minimizes steric clashes in congested binding sites, making this compound suitable for fragment cocktail screening against targets with shallow active site clefts [1][2].

Structure-Activity Relationship Studies of Urea-Based Protease Inhibitor Scaffolds Requiring Positional Halogen Scanning

The meta-chlorine substitution pattern (Hammett σₘ = +0.37) provides distinct electronic modulation compared to para-substituted analogs (σₚ = +0.23), enabling systematic SAR exploration of halogen electronic effects on urea NH hydrogen-bond donor strength and target engagement. This compound serves as the meta-substituted member of a positional scanning set that includes the para-chloro isomer (SpectraBase C3NmXlkDKIx) and the unsubstituted phenyl analog (CAS 827612-15-7). Such scanning sets are essential for optimizing halogen-bonding interactions in serine protease and cysteine protease inhibitor programs, where urea NH engagement with the catalytic residue or oxyanion hole is critical for potency [2][3].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With an estimated LogP of 2.6–2.9 and molecular weight of 270.71 g/mol, this compound resides near the upper boundary of preferred CNS drug-like space (typically LogP 2–4, MW < 400). Its predicted physicochemical profile makes it a useful benchmarking compound for assessing permeability-solubility tradeoffs in blood-brain barrier penetration models. When procured alongside the non-chlorinated phenylurea analog (estimated LogP 1.9) and the more lipophilic isoleucine analog (estimated LogP 3.2–3.5), researchers can construct a lipophilicity gradient series to correlate LogP with PAMPA-BBB permeability and brain tissue binding in a systematic manner [4][5].

Negative Control Compound Design for 3-Chlorophenylurea Pharmacophore Validation

Given the reported biological activity of structurally related 3-chlorophenylurea derivatives—including the CysM inhibitor [3-(3-(4-chlorophenyl)ureido)benzoic acid] (PDB 5I7O) with anti-tuberculosis activity and the β-alanine homolog (CAS 33351-33-6) with reported cancer cell cytotoxicity—this valine-based analog can serve as a selectivity control compound. The valine side chain (isopropyl) presents a different steric profile from the β-alanine backbone of CAS 33351-33-6 and the benzoic acid scaffold of the CysM inhibitor, allowing researchers to determine whether biological activity is specific to the amino acid side chain or general to the 3-chlorophenylurea pharmacophore. This application is particularly relevant for target deconvolution and selectivity profiling studies [5][6].

Quote Request

Request a Quote for 2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.